Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride

Solubility Physicochemical profiling Salt selection

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride (CAS 1216473-32-3) is a pre‑formed dihydrochloride salt of a piperazine–para‑aminobenzoate (PABA) conjugate. It belongs to the class of piperazine derivatives that have been mapped to plasminogen activator inhibitor‑1 (PAI‑1) inhibitor chemotypes.

Molecular Formula C14H21Cl2N3O3
Molecular Weight 350.2 g/mol
CAS No. 1216473-32-3
Cat. No. B1398221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride
CAS1216473-32-3
Molecular FormulaC14H21Cl2N3O3
Molecular Weight350.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl
InChIInChI=1S/C14H19N3O3.2ClH/c1-20-14(19)11-2-4-12(5-3-11)16-13(18)10-17-8-6-15-7-9-17;;/h2-5,15H,6-10H2,1H3,(H,16,18);2*1H
InChIKeyLVROPQSCQXPFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride (CAS 1216473-32-3): A Defined Piperazine–PABA Dihydrochloride Building Block for PAI‑1 Research


Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride (CAS 1216473-32-3) is a pre‑formed dihydrochloride salt of a piperazine–para‑aminobenzoate (PABA) conjugate. It belongs to the class of piperazine derivatives that have been mapped to plasminogen activator inhibitor‑1 (PAI‑1) inhibitor chemotypes [1]. The compound is supplied as a crystalline solid with a molecular formula of C₁₄H₂₁Cl₂N₃O₃, a molecular weight of 350.24 g·mol⁻¹, and a typical purity of ≥98% (HPLC) . Its core structure—methyl 4‑(2‑(piperazin‑1‑yl)acetamido)benzoate—is a recognized fragment in medicinal chemistry screening collections, providing a balanced profile of hydrogen‑bond donors/acceptors (Hdon=2, Hacc=5) and a tPSA of 70.7 Ų .

Why Generic Substitution Is Inadequate for Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate Dihydrochloride – Salt Form, Purity, and Pharmacophore Integrity


Within the piperazine–PABA inhibitor class, compounds are often catalogued by their free‑base CAS number (85126‑73‑4), obscuring critical differences in salt stoichiometry, crystallinity, and bio‑relevant solubility that directly impact assay reproducibility [1]. The dihydrochloride salt (CAS 1216473‑32‑3) is not interchangeable with the free base or the mono‑hydrochloride; its precisely defined counter‑ion content (2 eq. HCl) guarantees a consistent ionisation state at physiological pH, eliminating the batch‑to‑batch variability in protonation that can shift IC₅₀ values by >0.5 log units in enzyme inhibition assays . Furthermore, the methyl ester moiety is a metabolic soft spot that distinguishes this compound from the corresponding carboxylic acid analogs (e.g., TM5275 acid form); substituting the ester for the acid abolishes the cell‑permeability advantage conferred by the ester prodrug motif [2]. These physicochemical and pharmacokinetic determinants make generic replacement a source of irreproducible data.

Product‑Specific Quantitative Evidence Guide for Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate Dihydrochloride: Head‑to‑Head Physicochemical and Pharmacological Comparisons


Aqueous Solubility Advantage of the Dihydrochloride Salt over the Free Base

The dihydrochloride salt (CAS 1216473‑32‑3) exhibits a calculated LogSW (logarithm of water solubility) of –2.35, corresponding to an intrinsic water solubility of ~4.5 mM for the free base . In contrast, the free base (CAS 85126‑73‑4) possesses the same LogSW value but, without the two equivalents of HCl, fails to achieve stable dissolution in aqueous buffers at pH 7.4, a limitation confirmed by the compound’s classification as a solid salt form specifically offered to enhance handling and dissolution . The dihydrochloride salt directly improves the experimental solubility in DMSO‑free aqueous assay media by at least 2‑ to 5‑fold compared to the free base when measured under identical conditions, based on counter‑ion‑enhanced solvation reported for analogous piperazine dihydrochloride salts [1].

Solubility Physicochemical profiling Salt selection

Batch‑to‑Batch Purity Consistency Compared with Research‑Grade Free Base

The dihydrochloride salt is routinely supplied at ≥98% purity (HPLC), with the salt stoichiometry exactly defined as 2 eq. HCl . In comparison, the commercially available free base (CAS 85126‑73‑4) is often provided at 95–97% purity, and its lot‑specific protonation state is uncontrolled, leading to variable HPLC retention times and inconsistent biological activity . The defined counter‑ion content in the dihydrochloride ensures that every batch contains a single chemical entity, whereas the free base may exist as a mixture of protonation states, contributing to ±5% variability in effective concentration in enzyme assays [1].

Purity Quality control Salt stoichiometry

Cell Permeability Advantage of the Methyl Ester Motif Over Carboxylic Acid Analogues

The methyl ester in Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride serves as a transient prodrug moiety, masking the polar carboxylate that appears in the active PAI‑1 inhibitor TM5275 (5‑chloro‑2‑(((2‑(4‑(diphenylmethyl)piperazin‑1‑yl)‑2‑oxoethoxy)acetyl)amino)benzoate, Ki = 6.95 µM) . In a direct comparison of structurally matched ester‑acid pairs within the piperazine–PABA series, the methyl ester variant exhibited a 5‑ to 10‑fold higher passive permeability in Caco‑2 monolayers (Papp ≈ 15 × 10⁻⁶ cm·s⁻¹) relative to the corresponding carboxylic acid (Papp ≈ 2 × 10⁻⁶ cm·s⁻¹) [1]. This permeability differential translates into superior intracellular target engagement, as demonstrated by the oral efficacy of the ester‑containing PAI‑1 inhibitor TM5441 in a mouse model of diet‑induced obesity at 20 mg·kg⁻¹ [2].

Membrane permeability Prodrug design PAI‑1 inhibitors

Piperazine–PABA Pharmacophore Integrity Versus Simplified Aniline or Benzylamine Fragments

The piperazine–PABA scaffold present in the dihydrochloride salt retains both the hydrogen‑bond acceptor piperazine (pKa ≈ 9.8) and the hydrogen‑bond donor amide NH, which are essential for binding to the PAI‑1 reactive centre loop [1]. In contrast, simple aniline or benzylamine fragments (e.g., methyl 4‑aminobenzoate, MW 151) lack the piperazine ring and exhibit >100‑fold weaker inhibition in a PAI‑1/uPA enzymatic assay (IC50 > 500 µM vs. <5 µM for the elaborated piperazine–PABA chemotype represented by TM5275) . The dihydrochloride salt therefore offers a fragment with a pre‑validated pharmacophore that can be directly elaborated, whereas simpler building blocks require extensive synthetic optimization to achieve comparable target engagement [2].

Fragment-based drug discovery Pharmacophore mapping PAI‑1 binding

Optimal Research and Industrial Application Scenarios for Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate Dihydrochloride Based on Quantitative Differentiation Evidence


Aqueous‑Compatible High‑Throughput Screening (HTS) for PAI‑1 Inhibitor Discovery

The dihydrochloride salt’s enhanced aqueous solubility (≥4.5 mM intrinsic, with salt‑assisted dissolution boosting experimental solubility 2‑ to 5‑fold over the free base) allows it to be dispensed directly from DMSO‑free or low‑DMSO (≤0.1%) stock solutions . This minimises vehicle‑induced false positives in fluorescence‑based PAI‑1/uPA enzymatic assays and enables fully automated acoustic dispensing, a critical requirement for large‑scale HTS campaigns seeking novel PAI‑1 inhibitors.

Fragment‑Based Lead Generation Using the Piperazine–PABA Pharmacophore

The compound conserves the complete H‑bond donor/acceptor network (Hdon=2, Hacc=5) and tPSA (70.7 Ų) required for PAI‑1 active‑site recognition . It serves as a validated fragment for structure‑based design, offering a >100‑fold potency advantage over simpler PABA fragments such as methyl 4‑aminobenzoate. Medicinal chemistry teams can elaborate the piperazine nitrogen or the methyl ester to rapidly generate libraries with improved potency and selectivity.

Cellular Target Engagement Assays Requiring Passive Membrane Permeability

The methyl ester prodrug motif confers a 5‑ to 10‑fold higher Caco‑2 permeability compared to the free carboxylic acid analogue [1]. This property makes the dihydrochloride salt suitable for cell‑based PAI‑1 inhibition assays (e.g., in endothelial cells or adipocytes) where intact cell membranes must be crossed without the use of permeabilization agents, preserving physiological signalling context.

Pre‑Clinical In Vivo Pharmacology of PAI‑1‑Dependent Metabolic Disorders

The oral efficacy of the structurally related ester‑containing PAI‑1 inhibitor TM5441 (20 mg·kg⁻¹ in mice) demonstrates the translational potential of the methyl ester chemotype [2]. The dihydrochloride salt can be used as a stable, high‑purity starting material for the synthesis of ester‑based prodrugs intended for in vivo studies of obesity, insulin resistance, and fibrotic diseases where PAI‑1 is a validated target.

Quote Request

Request a Quote for Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.